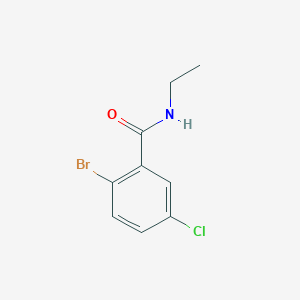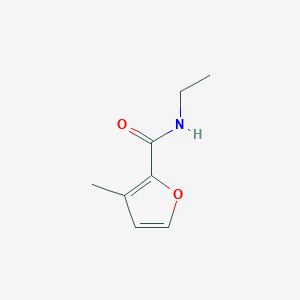
5-chloro-N~2~-ethyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N~2~-ethyl-1H-indole-2-carboxamide, also known as CEC or 5-CEC, is a novel psychoactive substance that belongs to the cathinone class. It is a synthetic compound that has gained popularity in the research community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 5-5-chloro-N~2~-ethyl-1H-indole-2-carboxamide is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect. Additionally, it may also act as a serotonin reuptake inhibitor, further contributing to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-5-chloro-N~2~-ethyl-1H-indole-2-carboxamide are similar to those of other stimulant drugs. It can cause an increase in heart rate, blood pressure, and body temperature. It can also lead to feelings of euphoria, increased energy, and decreased appetite. However, it can also have negative side effects, such as anxiety, paranoia, and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-5-chloro-N~2~-ethyl-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, its psychoactive effects can also make it difficult to use in certain experimental settings, and its potential for abuse and addiction must be considered.
Zukünftige Richtungen
There are several future directions for research on 5-5-chloro-N~2~-ethyl-1H-indole-2-carboxamide. One area of interest is its potential therapeutic applications for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Finally, more research is needed to determine its potential for abuse and addiction, as well as its long-term effects on the brain and body.
Synthesemethoden
The synthesis of 5-5-chloro-N~2~-ethyl-1H-indole-2-carboxamide involves the reaction of 5-chloroindole-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-ethylamine. The final product is obtained through recrystallization from ethanol or methanol. The purity and yield of the product can be improved through various purification methods, such as column chromatography, recrystallization, or HPLC.
Wissenschaftliche Forschungsanwendungen
5-5-chloro-N~2~-ethyl-1H-indole-2-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications for the treatment of neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, it has been used as a tool to study the mechanisms of action of other psychoactive substances, such as amphetamines and cathinones.
Eigenschaften
IUPAC Name |
5-chloro-N-ethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-13-11(15)10-6-7-5-8(12)3-4-9(7)14-10/h3-6,14H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXVPRHGOHGZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)
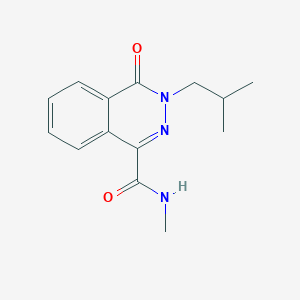
![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
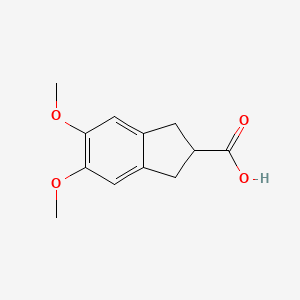
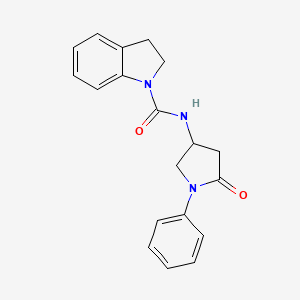

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)
